[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with a propyl group and a propylamine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-methyl-1-propyl-1H-pyrazole with propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a propyl group.
1-methyl-1H-pyrazole-5-amine: Similar core structure but with an amine group at the 5-position.
3,5-dimethyl-1H-pyrazole: Features two methyl groups on the pyrazole ring
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a propylamine moiety makes it particularly interesting for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H22ClN3 |
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Molecular Weight |
231.76 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H21N3.ClH/c1-4-6-12-9-11-8-10(3)13-14(11)7-5-2;/h8,12H,4-7,9H2,1-3H3;1H |
InChI Key |
FCWUJHUYGWYJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=NN1CCC)C.Cl |
Origin of Product |
United States |
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